molecular formula C6H15NO2 B8572569 1-Methyl-2,2-dimethoxypropylamine

1-Methyl-2,2-dimethoxypropylamine

Cat. No.: B8572569
M. Wt: 133.19 g/mol
InChI Key: HKIASBLVRANDFE-UHFFFAOYSA-N
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Description

1-Methyl-2,2-dimethoxypropylamine is a tertiary amine characterized by a branched carbon chain with methoxy substituents at the 2-position and a methyl group at the 1-position. For instance, compounds like methyl(2-methylpropyl)amine (CAS 625-43-4, C₅H₁₃N, MW 87.17) and 1-Hydroxymethyl-1-methylethanaminium chloride (a synthesis intermediate) share functional similarities, such as branched alkyl chains and amine groups. These features suggest that this compound may exhibit moderate basicity, solubility in polar solvents, and reactivity typical of tertiary amines.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-2-amine

InChI

InChI=1S/C6H15NO2/c1-5(7)6(2,8-3)9-4/h5H,7H2,1-4H3

InChI Key

HKIASBLVRANDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(OC)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 1-Methyl-2,2-dimethoxypropylamine (theoretical structure) with key analogs from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Reactivity Reference
This compound C₆H₁₅NO₂ (theoretical) ~133.19 (calculated) Methyl, dimethoxy groups Likely intermediate for pharmaceuticals/agrochemicals
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Methyl, isobutyl chain Solvent, catalyst in organic synthesis
1-Hydroxymethyl-1-methylethanaminium chloride C₄H₁₂NO⁺·Cl⁻ 137.60 Hydroxymethyl, methyl, ammonium Intermediate for sulfated amines (e.g., 2-amino-2-methylpropylsulfate)
2-(Diethylamino)ethyl chloride hydrochloride C₇H₁₇ClN₂·HCl 209.14 Diethylamino, chloroethyl Precursor for quaternary ammonium compounds
Key Observations:
  • Substituent Effects : The dimethoxy groups in this compound likely enhance its solubility in polar solvents compared to methyl(2-methylpropyl)amine , which lacks oxygen-containing substituents .
  • Reactivity: Unlike 2-(Diethylamino)ethyl chloride hydrochloride, which undergoes nucleophilic substitution due to its chloroethyl group , this compound’s methoxy groups may direct reactivity toward electrophilic aromatic substitution or hydrogen bonding in catalytic systems.

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